Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-
Overview
Description
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-], commonly known as bisphenol F (BPF), is a chemical compound used in the production of various plastics and resins. It is a derivative of bisphenol A (BPA) and has similar properties. BPF is widely used in the manufacturing of food containers, water bottles, thermal paper, and many other consumer products. Its widespread usage has raised concerns about its potential health effects on humans and the environment.
Mechanism Of Action
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- is an endocrine disruptor that can mimic the effects of estrogen in the body. It binds to estrogen receptors and activates them, leading to hormonal imbalances. Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- can also interfere with thyroid hormone signaling, affecting the development and function of various organs and tissues.
Biochemical and Physiological Effects:
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- has been shown to have various biochemical and physiological effects on humans and animals. Studies have suggested that Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- exposure can lead to reproductive and developmental abnormalities, obesity, diabetes, and cancer. Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- can also affect the immune system, leading to increased susceptibility to infections and allergies.
Advantages And Limitations For Lab Experiments
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- has several advantages for use in lab experiments, including its stability, low volatility, and solubility in organic solvents. However, its endocrine-disrupting effects and potential health risks can limit its use in certain experiments. Researchers must take precautions to ensure the safety of laboratory personnel and the environment when working with Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-.
Future Directions
There are several future directions for research on Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)-. These include investigating its effects on the environment, developing safer alternatives to Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- in consumer products, and evaluating the safety and efficacy of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- substitutes. Researchers can also explore the potential health effects of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- exposure at low doses and in combination with other chemicals.
Conclusion:
In conclusion, Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- is a chemical compound used in the production of various plastics and resins. Its widespread usage has raised concerns about its potential health effects on humans and the environment. Scientific research has investigated its toxicity, endocrine-disrupting effects, and carcinogenicity. Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- is an endocrine disruptor that can mimic the effects of estrogen in the body, leading to hormonal imbalances. It has been shown to have various biochemical and physiological effects on humans and animals, including reproductive and developmental abnormalities, obesity, diabetes, and cancer. Future research should focus on developing safer alternatives to Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- and evaluating the safety and efficacy of Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- substitutes.
Scientific Research Applications
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- has been extensively studied in scientific research due to its widespread usage and potential health effects. Researchers have investigated its toxicity, endocrine-disrupting effects, and carcinogenicity. Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- has also been used as a substitute for BPA in various experiments to evaluate its safety and efficacy.
properties
IUPAC Name |
[3-(4-phenoxybenzoyl)phenyl]-(4-phenoxyphenyl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O4/c33-31(23-14-18-29(19-15-23)35-27-10-3-1-4-11-27)25-8-7-9-26(22-25)32(34)24-16-20-30(21-17-24)36-28-12-5-2-6-13-28/h1-22H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRKPTIWJWCQZBA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50454094 | |
Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
470.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |
CAS RN |
40912-23-0 | |
Record name | Methanone, 1,3-phenylenebis[(4-phenoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50454094 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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